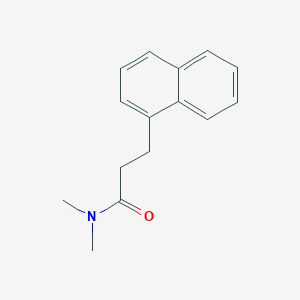

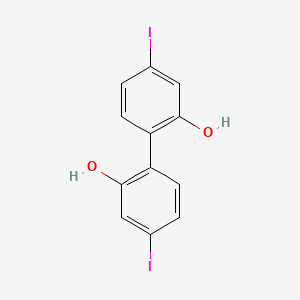

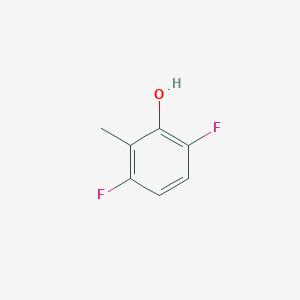

![molecular formula C7H7BrN2O B6335375 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1374684-64-6](/img/structure/B6335375.png)

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, which are crucial in the development of new therapeutic agents and materials. For instance, it has been involved in the formation of pyrrolo[3,4-c]pyrazoles, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyrimidines through reactions with hydrazonoyl halides and active methylene compounds. These processes highlight the compound's utility in generating diverse heterocyclic systems, expanding the chemical space for pharmaceutical development and material science (Abdelhamid et al., 2008).

Facilitation of Ring-Chain Tautomerism

The chemical structure of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one allows for the exploration of ring-chain tautomerism, a phenomenon where the compound can exist in equilibrium between a ring structure and a chain structure. This property is instrumental in synthesizing novel heterocyclic systems such as 2,10-dihydro-3H,5H-imidazo[1,2-a]-pyrrolo[1,2-d]pyrazines and others, demonstrating the compound's role in advancing organic chemistry and facilitating the discovery of new molecules with potential biological activities (Mokrov et al., 2011).

Experimental and Computational Studies

The compound has been the subject of both experimental and computational studies to understand its reactivity and potential applications further. For example, its derivatives have been synthesized and analyzed for their structural properties, contributing to the field of organic chemistry by offering insights into reaction mechanisms and molecular behavior. Such studies are crucial for designing molecules with desired properties for various applications (Menges et al., 2013).

Development of Organic Optoelectronic Materials

In the realm of material science, derivatives of this compound have been investigated for their potential in organic optoelectronic applications. Through regioselective synthesis and modification, these derivatives exhibit promising properties for use in optoelectronic devices, highlighting the compound's versatility beyond pharmaceutical applications and into the field of advanced materials (Meti et al., 2017).

Mécanisme D'action

Target of Action

Compounds with the pyrrolopyrazine scaffold, to which this compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s predicted boiling point is 4655±400 °C, and its predicted density is 189±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(11)9-3-4-10(5)6/h1-2H,3-4H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJWISRMOMANNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

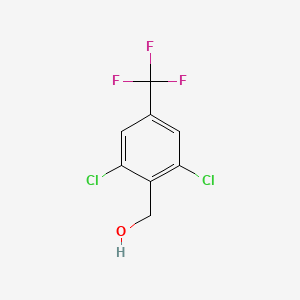

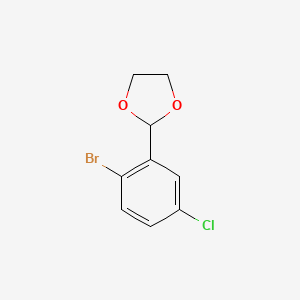

![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)

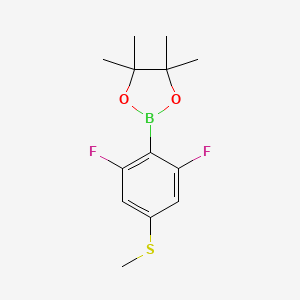

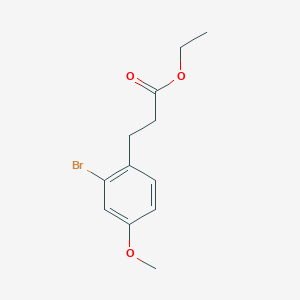

![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)

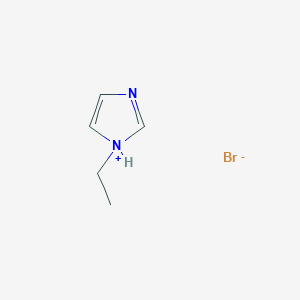

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)